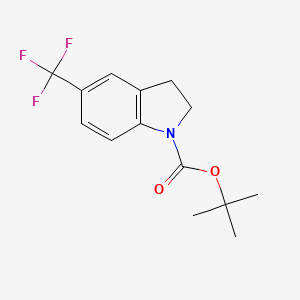![molecular formula C15H12ClNOS B15063061 5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one CAS No. 918107-55-8](/img/structure/B15063061.png)
5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a chlorine atom, a naphthalene moiety, and an isothiazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one typically involves the reaction of 1-(naphthalen-1-yl)ethanone with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or receptors. The isothiazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylisothiazol-3(2H)-one: Another isothiazolone derivative with antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
1,2-Benzisothiazol-3(2H)-one: Used in industrial applications for its biocidal properties.
Uniqueness
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its efficacy in biological systems. This structural feature distinguishes it from other isothiazolone derivatives and may contribute to its specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
918107-55-8 |
|---|---|
Formule moléculaire |
C15H12ClNOS |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
5-chloro-2-(1-naphthalen-1-ylethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H12ClNOS/c1-10(17-15(18)9-14(16)19-17)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 |
Clé InChI |
DSEKFELPFGSGBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)C=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


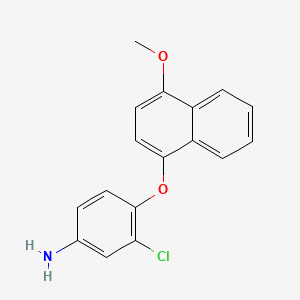
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
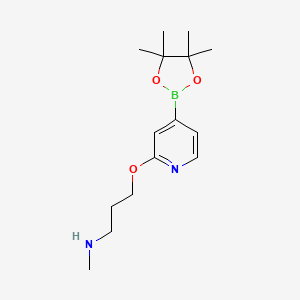
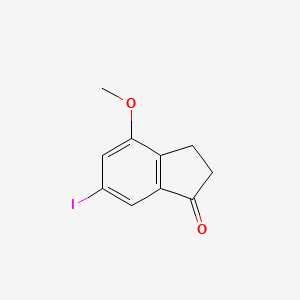
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
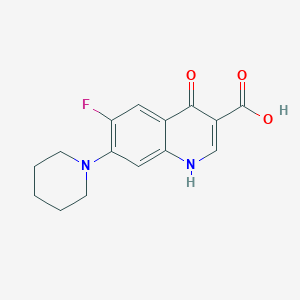
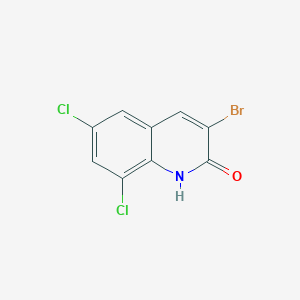

![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
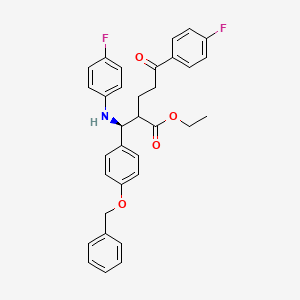
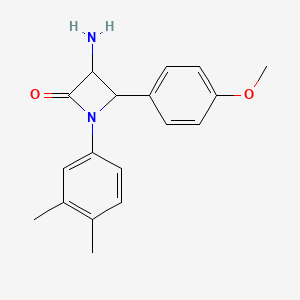
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
